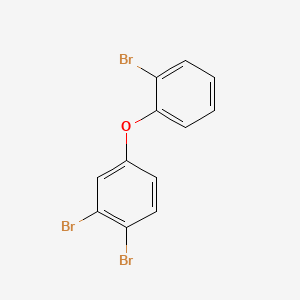

Tribromodiphenyl ether

Description

Overview of Polybrominated Diphenyl Ethers as Ubiquitous Environmental Contaminants

Polybrominated diphenyl ethers (PBDEs) are a class of organobromine compounds that have been widely used as flame retardants in a vast array of consumer and industrial products, including plastics, textiles, electronics, and furniture. ospar.orgwikipedia.org These compounds are not chemically bound to the materials they are added to, which allows them to leach into the environment over time. ospar.org This leaching occurs during manufacturing, product use, and disposal, leading to their widespread distribution in the environment. ospar.orgpjoes.com

PBDEs are persistent, bioaccumulative, and toxic, meaning they resist degradation, build up in living organisms, and can cause harmful effects. ospar.orgenvironment-agency.gov.uk Their chemical structure, consisting of two phenyl rings linked by an oxygen atom with bromine atoms attached, is similar to that of other persistent organic pollutants (POPs) like polychlorinated biphenyls (PCBs). wikipedia.orgnih.gov There are 209 possible PBDE congeners, each with a different number and arrangement of bromine atoms. wikipedia.org The persistence and potential for long-range transport of PBDEs have resulted in their detection in various environmental compartments, including air, water, soil, sediment, and biota, even in remote regions like the Arctic. environment-agency.gov.ukepa.gov Due to their harmful properties, the production and use of some of the most common commercial PBDE mixtures, such as PentaBDE and OctaBDE, have been restricted or phased out under international agreements like the Stockholm Convention. ospar.orgwikipedia.org

Research Context and Specific Importance of Tribromodiphenyl Ether Isomers (e.g., BDE-28, BDE-17) within the PBDE Family

Within the large family of PBDEs, lower-brominated congeners, including tribromodiphenyl ethers (triBDEs), are of particular interest to environmental researchers. wikipedia.org These less-brominated forms are considered more dangerous because they have a higher potential to bioaccumulate in organisms. wikipedia.org Among the 24 possible isomers of this compound, specific congeners such as 2,4,4′-tribromodiphenyl ether (BDE-28) and 2,2',4-tribromodiphenyl ether (BDE-17) are frequently detected in environmental samples and are subjects of focused research. ros.edu.placs.orgresearchgate.net

Research has shown that tribromodiphenyl ethers can be found in various environmental matrices. For instance, BDE-28 has been detected in indoor dust, human breast milk, and as a debromination product of the more heavily brominated BDE-47 in plants like pumpkins. ros.edu.placs.orgacs.org Studies have also investigated the behavior of BDE-28 in soil, exploring how factors like root exudates can influence its desorption and availability. epa.gov BDE-17 has also been identified in environmental samples, with some studies noting it as a significant congener in water samples from industrialized areas. bohrium.commdpi.com The presence of these specific this compound isomers in diverse environmental compartments underscores their importance as indicators of PBDE contamination and highlights the need for continued research into their fate, transport, and potential impacts.

Interactive Data Table: Properties of Selected this compound Congeners

| Property | BDE-17 | BDE-28 |

| IUPAC Name | 2,2',4-Tribromodiphenyl ether | 2,4,4'-Tribromodiphenyl ether |

| CAS Number | 2050-47-7 | 41318-75-6 |

| Molecular Formula | C12H7Br3O | C12H7Br3O |

| Molar Mass | 406.89 g/mol | 406.89 g/mol |

| Commonly Detected In | Water, Air | Indoor Dust, Biota, Soil |

This table is populated with representative data and is not exhaustive.

Interactive Data Table: Research Findings on BDE-17 and BDE-28

| Research Focus | Key Findings | Relevant Congeners |

| Environmental Occurrence | Detected in air, water, sediment, and biota globally. ospar.orgepa.gov Concentrations can be higher near industrial and waste disposal sites. pjoes.com | BDE-17, BDE-28, and others |

| Bioaccumulation | Lower-brominated PBDEs, including triBDEs, are more readily bioaccumulated in organisms. wikipedia.orgnih.gov | BDE-28 and other lower-brominated congeners |

| Transformation | Higher-brominated PBDEs can debrominate to form lower-brominated congeners like BDE-28. acs.org | BDE-28 |

| Soil Dynamics | Root exudates can promote the desorption and availability of BDE-28 in soils. epa.gov | BDE-28 |

This table summarizes general findings from various environmental studies.

Structure

3D Structure

Properties

IUPAC Name |

1,2-dibromo-4-(2-bromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Br3O/c13-9-6-5-8(7-11(9)15)16-12-4-2-1-3-10(12)14/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUQBQEYUVAKJQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC(=C(C=C2)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Br3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5024348 | |

| Record name | 2',3,4-Tribromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147217-78-5, 49690-94-0 | |

| Record name | BDE 33 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147217-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3',4'-Tribromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147217785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,1'-oxybis-, tribromo deriv. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2',3,4-Tribromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyl ether, tribromo derivative | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.284 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3',4'-TRIBROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F56O7A27BF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Distribution of Tribromodiphenyl Ether Congeners

Spatial and Temporal Trends in Environmental Matrices

Tribromodiphenyl ether congeners, such as BDE-28 (2,4,4'-tribromodiphenyl ether), have been detected in various environmental compartments across the globe. nih.govnih.gov Their concentrations and distribution patterns exhibit significant spatial and temporal variations, influenced by proximity to sources, environmental transport pathways, and regulatory actions.

Atmospheric Compartments (Air, Indoor Dust, Particulate Matter)

The atmosphere is a primary medium for the transport and distribution of TriBDEs. researchgate.net These compounds can exist in both the gas phase and adsorbed to particulate matter. jeeng.netnilu.no

Indoor Environments: Indoor dust and air are significant reservoirs of PBDEs, including TriBDEs. nih.govjeeng.net This is due to the widespread use of PBDE-containing products in homes and offices, such as electronics, furniture with polyurethane foam, and textiles. wikipedia.orgnih.gov Studies have shown that concentrations of PBDEs in indoor environments are often considerably higher than in outdoor environments. jeeng.net For example, BDE-28 has been identified in house dust, indicating its release from consumer products. nih.govros.edu.pl The levels of these compounds can be influenced by factors such as the number and age of electronic devices and the type of furniture present. ros.edu.pl

Outdoor Air and Particulate Matter: TriBDEs are also found in outdoor air, bound to atmospheric particles. nih.govcopernicus.org Their presence in the atmosphere allows for long-range transport, leading to their detection in remote areas far from industrial sources. researchgate.netusf.edu The particle size distribution of PBDEs in the atmosphere is a critical factor, as smaller particles can be inhaled more deeply into the lungs. copernicus.org Research has shown that PBDE congeners are distributed across different particle sizes, with implications for human exposure and health. copernicus.org For instance, a study in a highly industrialized region of Turkey found that BDE-209 was the predominant congener in ambient air, followed by BDE-47 and BDE-99. researchgate.net

Aquatic Environments (Water, Sediment, Sewage Sludge, Leachate)

Aquatic ecosystems are major sinks for TriBDEs and other PBDEs. researchgate.net These hydrophobic compounds tend to adsorb to particulate matter and settle in sediments. researchgate.netekb.eg

Water: While concentrations in the water column are generally low due to their hydrophobicity, TriBDEs have been detected in surface waters. nih.govescholarship.org Their presence in water facilitates their transport and distribution throughout aquatic systems.

Sediment: Sediments act as a significant reservoir for PBDEs, including TriBDEs. researchgate.netnih.gov Higher concentrations are often found in sediments near industrialized and urban areas. ros.edu.pl For example, a study of sediments from the Vistula river estuary in Poland found higher concentrations of BDE-28 and BDE-47 compared to less anthropogenically stressed areas. ros.edu.pl The accumulation of these compounds in sediments poses a long-term source of contamination for benthic organisms and the broader aquatic food web. researchgate.net

Sewage Sludge: Sewage treatment plants (STPs) receive wastewater containing PBDEs from domestic and industrial sources. Due to their lipophilic nature, these compounds tend to partition into the sludge during treatment processes. nih.govgdut.edu.cn Consequently, sewage sludge often contains elevated levels of PBDEs, including TriBDEs. nih.govpops.int The application of sewage sludge to agricultural land can introduce these contaminants into terrestrial environments.

Leachate: Landfills are another significant repository for products containing PBDEs. nih.gov Over time, these compounds can leach from discarded products and enter the landfill leachate. A study of landfill sites in South Africa detected several PBDE congeners, including BDE-28, in leachate samples. nih.gov The presence of PBDEs in leachate raises concerns about the potential for groundwater contamination, especially in unlined or inadequately lined landfills. nih.gov

Biotic Compartments (Flora and Fauna)

The lipophilic nature of TriBDEs leads to their bioaccumulation in the tissues of living organisms. researchgate.net They can be taken up from the environment and biomagnified through the food web. ekb.eg

Flora: Studies have shown the presence of PBDEs in various plant species. For instance, research on mangrove species has investigated the effects of BDE-47 exposure. nih.govmdpi.com The German Environmental Specimen Bank has archived samples of various plants, including poplar, beech, and pine, for monitoring contaminants like 2,2',4-Tribromodiphenyl ether (BDE-17). umweltprobenbank.de

Fauna: TriBDEs and other PBDEs have been detected in a wide range of animal species, from invertebrates to top predators. nih.govcsic.es

Aquatic Organisms: Fish and marine mammals are particularly susceptible to accumulating PBDEs from their diet and the surrounding water. nih.govcsic.es Studies have documented the presence of TriBDE congeners in various fish species and marine mammals like dolphins. ekb.egcsic.es In a study along the Brazilian coast, BDE-28 was one of the congeners detected in a vulnerable dolphin species. csic.es

Terrestrial Organisms: Earthworms, as organisms living in the soil, can accumulate PBDEs from contaminated soil. umweltprobenbank.de

Birds: Bird eggs are often used as indicators of environmental contamination. Herring gull eggs, for example, have been analyzed to monitor levels of persistent organic pollutants. umweltprobenbank.de

Comparative Analysis of Occurrence in Remote Versus Industrialized Regions

The concentrations of TriBDEs and other PBDEs generally show a clear distinction between industrialized and remote regions.

Industrialized Regions: As expected, higher concentrations of PBDEs are typically found in and around industrialized and urban areas. researchgate.net These regions are characterized by the production, use, and disposal of PBDE-containing products, leading to greater local emissions. bohrium.comacs.org For example, soils from an e-waste recycling area in northern China showed heavy contamination with PBDEs, with levels decreasing with distance from the central recycling zone. bohrium.com Similarly, a study in a highly industrialized region of Turkey reported elevated levels of PBDEs in the atmosphere. researchgate.net

Remote Regions: The detection of PBDEs, including TriBDEs, in remote areas such as the Arctic and Antarctic demonstrates their potential for long-range atmospheric transport. jeeng.netusf.edu While the concentrations in these regions are generally lower than in industrialized areas, their presence is a testament to their persistence and global distribution. researchgate.netacs.org The congener profiles in remote regions can sometimes differ from those in source areas, potentially due to differences in transport and degradation processes for various congeners.

Sources and Release Mechanisms into the Environment

The primary source of TriBDEs in the environment is anthropogenic. researchgate.net These compounds are not known to occur naturally.

Anthropogenic Release Pathways from Manufactured Products

TriBDEs are components of commercial PBDE mixtures, particularly the PentaBDE mixture, which was used as an additive flame retardant. canada.caros.edu.pl Being additives, they are physically mixed with the polymer matrix rather than chemically bonded, making them more susceptible to release. nih.govcanada.ca

Release during Product Lifecycle: PBDEs can be released at all stages of a product's life:

Manufacturing and Processing: Emissions can occur during the manufacturing of PBDEs and their incorporation into products. canada.ca

Product Use: During the service life of products, PBDEs can be released into the environment through volatilization (evaporation into the air) and abrasion (wear and tear creating dust). nih.govjeeng.net This is a major source of PBDEs in indoor environments. nih.govnih.gov

Disposal: At the end of their life, products containing PBDEs are often disposed of in landfills or sent to recycling facilities. nih.govbohrium.com Leaching from landfills and emissions from e-waste recycling operations are significant pathways for environmental release. nih.govbohrium.com

The following table provides a summary of TriBDE congeners mentioned in this article and their detection in various environmental matrices based on the cited research.

| Congener | Common Name | Atmospheric Compartments | Aquatic Environments | Biotic Compartments |

| BDE-17 | 2,2',4-Tribromodiphenyl ether | Detected in air nilu.noumweltprobenbank.de | Detected in flora and fauna umweltprobenbank.de | |

| BDE-28 | 2,4,4'-Tribromodiphenyl ether | Detected in indoor dust and air jeeng.netros.edu.pl | Detected in water, sediment, and leachate nih.govros.edu.plescholarship.org | Detected in fish and marine mammals ekb.egcsic.es |

Contributions from Electronic Waste (E-waste) Recycling Activities

Electronic waste (e-waste) represents a significant source of tribromodiphenyl ethers in the environment. researchgate.net PBDEs are not chemically bound to the plastics and other materials in electronic products, allowing them to be released during recycling and disposal processes. researchgate.net Informal and unregulated e-waste recycling activities, particularly prevalent in developing nations, often involve crude methods like open burning and manual dismantling, which lead to the direct release of these compounds into the soil, air, and water. researchgate.netresearchgate.net

Studies conducted at e-waste recycling sites have consistently shown elevated concentrations of various PBDE congeners, including tribromodiphenyl ethers. For instance, research in regulated e-waste recycling sites in China, while showing lower levels than in unregulated sites, still presented notable concentrations of PBDEs in soil and sediments. mdpi.com In one study, the total concentrations of 21 PBDE congeners in a regulated e-waste site ranged from 4.31 to 327 ng/g in sediments. mdpi.com Another study in a northern China e-waste recycling area found that BDE-28 (a this compound) was one of the three dominant PBDE congeners in the soil. nih.gov

The following table summarizes findings on PBDE concentrations in e-waste recycling areas:

Table 1: PBDE Concentrations in Environmental Samples from E-waste Recycling Sites

| Location/Study | Sample Type | PBDE Congeners Measured | Concentration Range | Key Findings |

|---|---|---|---|---|

| Regulated e-waste site, Eastern China mdpi.com | Sediments | Σ21PBDEs | 4.31–327 ng/g dry weight | Concentrations were 1–3 orders of magnitude lower than in unregulated sites but still indicated moderate pollution. |

| E-waste recycling area, Northern China nih.gov | Soil | 14 PBDE congeners | 5.9–2699 ng/g dry weight | BDE-28 was one of the three most dominant congeners. |

| TV and Refrigerator Recycling Workshops, China nih.gov | Air and Dust | Σ7PBDEs | Air: 55.28–369.66 ng/m³; Dust: 158.07–669.81 µg/g | BDE-209 was the most abundant congener, but lower brominated congeners were also present. |

These findings underscore the role of e-waste recycling as a primary point source for the release of tribromodiphenyl ethers and other PBDEs into the environment.

Atmospheric Dissemination and Long-Range Environmental Transport

Tribromodiphenyl ethers, along with other lower-brominated PBDEs, have the potential for long-range atmospheric transport. pops.int Their semi-volatile nature allows them to partition between the gaseous phase and atmospheric particles, facilitating their movement over vast distances from their sources. diva-portal.org This transport is a key factor in their detection in remote regions, far from industrial and urban centers. pic.int

The atmospheric half-lives of tribromodiphenyl ethers are estimated to be around 3 days, which is sufficient for them to undergo long-range transport. diva-portal.org Modeling studies have predicted that PBDE congeners with four to six bromine atoms have a higher potential for long-range transport compared to both lower and higher brominated congeners. pic.intpops.int The transport of lower brominated congeners is somewhat limited by their degradation in the atmosphere, while the movement of more highly brominated congeners is restricted by their low volatility. pops.int

Research has documented the presence of PBDEs in the atmosphere of remote locations, including the Arctic, providing strong evidence for their long-range transport. pic.intacs.org For example, total PBDEs have been detected in air samples from the Canadian Arctic. pops.int The process of wet deposition, where particle-associated PBDEs are removed from the atmosphere during precipitation, is an important mechanism for their entry into terrestrial and aquatic ecosystems in these remote areas. pops.int

Secondary Sources from Higher Brominated PBDE Transformation

Tribromodiphenyl ethers can be formed in the environment through the degradation or transformation of higher brominated PBDEs, such as decabromodiphenyl ether (BDE-209). pic.int This process of debromination can occur through various mechanisms, including photodegradation (exposure to sunlight) and microbial action. researchgate.net

Under anaerobic conditions, such as those found in sewage sludge and sediments, microorganisms can reductively debrominate higher brominated PBDEs. researchgate.netpops.int For instance, studies have shown that BDE-209 can degrade to form less brominated congeners, including tribromodiphenyl ethers like BDE-28. researchgate.netnih.gov One study demonstrated that under certain laboratory conditions, BDE-209 decreased by 30% over 238 days, with the formation of nona- and octa-BDE congeners. pops.int Further degradation of these intermediates can lead to the formation of tribromodiphenyl ethers.

The following table lists the chemical compounds mentioned in this article:

Environmental Fate and Transformation Pathways of Tribromodiphenyl Ether Congeners

Abiotic Transformation Processes

Abiotic transformation processes, which are non-biological chemical and physical processes, play a significant role in the environmental fate of tribromodiphenyl ether (TriBDE) congeners. These processes, primarily driven by light (photolysis) and reactions with chemical oxidants, can lead to the degradation of TriBDEs or their transformation into other, sometimes more toxic, compounds. up.ptnih.gov

Photolytic Degradation Mechanisms

Photolysis, or degradation by light, is a crucial pathway for the breakdown of polybrominated diphenyl ethers (PBDEs), including TriBDEs, in the environment. nih.govmdpi.com This process can occur directly, when the molecule itself absorbs light energy, or indirectly, through reactions with photochemically generated reactive species. researchgate.netresearchgate.net

Direct photolysis occurs when a TriBDE molecule absorbs a photon of light, leading to an excited state that can result in the breaking of chemical bonds. researchgate.netresearchgate.net The primary and most documented reaction pathway for the photolytic degradation of TriBDE congeners is reductive debromination. nih.govnih.govepa.gov This process involves the sequential removal of bromine atoms from the diphenyl ether structure. nih.gov For example, under UV irradiation, 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) can lose a bromine atom to form 2,4,4'-tribromodiphenyl ether (BDE-28). nih.gov This stepwise debromination continues, leading to the formation of less-brominated congeners. nih.govnih.gov Studies have shown that debromination tends to occur preferentially at the ortho and para positions of the phenyl rings. nih.govepa.gov

While reductive debromination is the main pathway, another potential mechanism is the cleavage of the ether bond that links the two phenyl rings. However, debromination is generally considered the dominant initial transformation step.

Indirect photolysis involves the degradation of TriBDEs by highly reactive chemical species that are formed in the environment in the presence of sunlight. researchgate.netresearchgate.net Key among these are hydroxyl radicals (•OH), which are powerful oxidizing agents. hydrogenlink.com

Hydroxyl radicals can react with TriBDEs, such as 2,4,4'-tribromodiphenyl ether (BDE-28), initiating oxidation reactions. acs.orgnih.gov These reactions are highly feasible, particularly at the less-brominated phenyl ring. acs.orgnih.gov The interaction with hydroxyl radicals can lead to the formation of various transformation products, including hydroxylated derivatives. acs.orgnih.gov This process is a significant contributor to the atmospheric and aqueous degradation of these compounds. acs.orgnih.gov

The rate and efficiency of TriBDE phototransformation are significantly influenced by various environmental factors.

Solvents: The type of solvent medium affects the degradation rate. For BDE-28, the photolysis rate was observed to follow the sequence: methanol/water (1:1) > methanol > hexane (B92381) > toluene > acetonitrile >> acetone (B3395972). epa.gov The degradation rate of BDE-47 was also found to be faster in n-nonane than in isooctane. nih.gov

Dissolved Organic Matter (DOM): Humic and fulvic acids, components of DOM, can inhibit the photodegradation of BDE-28. epa.gov This inhibition can occur through light-shielding effects or by quenching reactive species. mdpi.comusgs.gov

Inorganic Ions: The presence of certain inorganic ions can either accelerate or inhibit degradation. For instance, Fe³⁺ and NH₄⁺ ions were found to significantly accelerate the photolysis of BDE-28, while Fe²⁺, Cu²⁺, and Br⁻ ions showed an inhibitory effect. epa.gov Ions such as K⁺, Na⁺, SO₄²⁻, NO₃⁻, and Cl⁻ had little effect on the degradation rate. epa.gov

Light Source and Intensity: The light source is a major factor, with different lamps (e.g., mercury, halide, xenon) resulting in markedly different degradation rates for BDE-28. epa.gov A linear relationship has been observed between the photodegradation rate constant and solar light intensity. epa.gov

pH: The pH of the reaction system can also impact the photodegradation rate of PBDEs. mdpi.com

Table 1: Influence of Environmental Factors on BDE-28 Photodegradation

The phototransformation of TriBDE congeners results in a variety of degradation products.

Less-Brominated Congeners: The most common photoproducts are PBDEs with fewer bromine atoms. For example, the photolysis of BDE-28 can yield 4,4'-dibromodiphenyl ether (BDE-15), 4-monobromodiphenyl ether, and ultimately, diphenyl ether. nih.gov

Hydroxylated Derivatives: Reaction with hydroxyl radicals leads to the formation of hydroxylated dibrominated diphenyl ethers (OH-PBDEs). acs.orgnih.gov Ortho- and para-hydroxydiphenyls have also been detected during the photodegradation of BDE-28. nih.gov

Polybrominated Dibenzo-p-Dioxins (PBDDs) and Dibenzofurans (PBDFs): Intramolecular cyclization following the breaking of a carbon-bromine bond can lead to the formation of more toxic compounds. nih.gov The formation of polybrominated dibenzo-p-dioxins (PBDDs) can result from ortho-hydroxylated PBDEs. acs.orgnih.gov Similarly, polybrominated dibenzofurans (PBDFs), such as 2,8-dibromodibenzofuran and 2-monobromodibenzofuran, can be produced from TriBDEs that have an ortho-bromine substituent. nih.gov

Bromophenols: Cleavage of the ether linkage can result in the formation of brominated phenols. nih.gov

Table 2: Major Photoproducts of this compound (BDE-28)

Other Chemical Transformation Pathways (e.g., Hydroxyl Radical Initiated Oxidation)

Beyond photolysis, TriBDEs can be transformed through other chemical pathways, with hydroxyl radical-initiated oxidation being a key process, especially in the atmosphere. acs.orgnih.gov The reaction between BDE-28 and hydroxyl radicals is highly feasible, and the calculated atmospheric lifetime of BDE-28 due to this reaction is estimated to be around 6.7 days. acs.orgnih.gov

The oxidation mechanism involves the formation of hydroxylated dibrominated diphenyl ethers (OH-PBDEs) through either direct bromine substitution or secondary reactions of intermediate OH-adducts. acs.orgnih.gov These reactions are particularly favored on the phenyl ring that has fewer bromine substituents. acs.orgnih.gov Subsequent reactions of these intermediates, especially ortho-hydroxylated PBDEs, can lead to the formation of PBDDs. acs.orgnih.gov In aqueous solutions, the reaction feasibility between BDE-28 and hydroxyl radicals is reduced compared to the gas phase. acs.orgnih.gov

Biotic Transformation Processes (Biodegradation) of this compound Congeners

The microbial transformation of tribromodiphenyl ethers is a critical aspect of their environmental fate. These processes, collectively known as biodegradation, involve the metabolic breakdown of the compounds by microorganisms, potentially leading to less harmful substances. The efficiency and pathways of biodegradation are highly dependent on the specific this compound congener, the microbial communities present, and the prevailing environmental conditions, such as the availability of oxygen.

Aerobic Biodegradation Pathways

Under aerobic conditions, where oxygen is present, the biodegradation of tribromodiphenyl ethers can proceed through several pathways. One of the key initial steps is debromination, the removal of bromine atoms from the diphenyl ether structure. This is often followed by hydroxylation, where hydroxyl groups are introduced into the aromatic rings, and subsequent ring cleavage.

Research has shown that certain bacteria can utilize this compound congeners as a carbon source. For instance, the degradation of 2,2′,4,4′-tetrabromodiphenyl ether (BDE-47) has been observed to produce 2,4,4'-tribromodiphenyl ether (BDE-28) as a debrominated metabolite epa.gov. This indicates that aerobic pathways can lead to the formation of tribromodiphenyl ethers from more highly brominated congeners. The degradation of BDE-47 by Pseudomonas aeruginosa has been shown to yield BDE-28 and other hydroxylated metabolites, suggesting that both debromination and hydroxylation are key aerobic degradation processes epa.gov.

Debromination: The stepwise removal of bromine atoms.

Hydroxylation: The introduction of hydroxyl (-OH) groups onto the aromatic rings.

Ring Cleavage: The breaking of the aromatic ring structures, leading to the formation of smaller organic compounds that can be further metabolized by microorganisms.

Microbial Debromination Processes and Their Mechanisms

Microbial debromination is a key process in the environmental fate of tribromodiphenyl ethers and other PBDEs. This process can occur both aerobically and anaerobically and is mediated by specific enzymes produced by various microorganisms.

Under anaerobic conditions, reductive dehalogenases are the primary enzymes responsible for debromination. These enzymes catalyze the removal of bromine atoms and their replacement with hydrogen atoms. The process is often specific to the position of the bromine atom on the diphenyl ether molecule, with a preference for removing para and meta bromines nih.govnih.gov. The presence of specific microbial populations, such as Dehalococcoides, has been linked to the debromination of PBDEs in anaerobic environments researchgate.net.

Aerobic debromination mechanisms are less well understood but are thought to involve dioxygenase enzymes. These enzymes can initiate the degradation process by attacking the aromatic ring, leading to debromination as a subsequent step. The formation of hydroxylated intermediates is a common feature of aerobic PBDE degradation pathways epa.gov.

The efficiency of microbial debromination is influenced by several factors, including the availability of electron donors, the presence of specific microbial communities, and the bioavailability of the this compound congeners, which can be limited by their hydrophobicity nih.gov.

Assessment of Persistence and Recalcitrance in Environmental Media (Soil, Sediment)

Tribromodiphenyl ethers are considered persistent organic pollutants due to their resistance to degradation in the environment. Their persistence is particularly notable in soil and sediment, which act as major sinks for these compounds.

Studies investigating the biodegradation kinetics of 2,4,4'-tribromodiphenyl ether (BDE-28) in soil have shown that it is more persistent than some other brominated flame retardants nih.gov. In one study, the half-life of BDE-28 in aerobic soil was found to be the longest among the tested brominated flame retardants, and it also showed high persistence in anaerobic soil nih.gov. The strong binding of PBDEs to organic matter in soil and sediment reduces their bioavailability to microorganisms, thereby hindering their degradation and contributing to their recalcitrance chemeo.com.

The persistence of tribromodiphenyl ethers in these environmental compartments is a significant concern due to the potential for long-term exposure to ecosystems and the possibility of bioaccumulation in the food chain. The slow degradation rates mean that these compounds can remain in the environment for extended periods, posing ongoing risks.

Environmental Persistence and Half-Life Estimation

The environmental persistence of a chemical is often quantified by its half-life, which is the time it takes for 50% of the initial concentration to be degraded. For tribromodiphenyl ethers, their persistence and half-life can vary significantly depending on the environmental medium and the degradation processes involved.

Predicted and Measured Half-lives in Aqueous Systems

In aqueous systems, the persistence of tribromodiphenyl ethers is influenced by processes such as photolysis (degradation by light), hydrolysis (reaction with water), and biodegradation.

Photodegradation has been identified as a significant pathway for the breakdown of tribromodiphenyl ethers in water. Studies on 2,4,4'-tribromodiphenyl ether (BDE-28) have shown that its photodegradation rate is influenced by the light source, the presence of solvents, inorganic salts, and humic substances epa.gov. For instance, the degradation rate was found to be significantly faster under a 300 W mercury lamp compared to a 500 W xenon lamp epa.gov. The presence of certain metal ions, such as Fe3+ and NH4+, can accelerate photodegradation, while others like Fe2+ and Cu2+ can have an inhibitory effect epa.gov.

The photodegradation of BDE-28 in aqueous surfactant solutions primarily proceeds through photodebromination, leading to the formation of dibromodiphenyl ethers, monobromodiphenyl ether, and eventually diphenyl ether nih.gov. The table below summarizes the factors influencing the photodegradation of BDE-28 in aqueous environments.

| Factor | Influence on BDE-28 Photodegradation Rate | Reference |

| Light Source | Degradation rate varies significantly with the type of lamp used. | epa.gov |

| Solvents | The choice of solvent can impact the degradation rate. | epa.gov |

| Inorganic Salts | Certain metal ions can either accelerate or inhibit degradation. | epa.gov |

| Humic Acid | Can inhibit photodegradation. | epa.gov |

| Surfactants | The type and concentration of surfactant can affect the degradation rate. | nih.gov |

Half-lives in Soil and Sediment Environments

The persistence of this compound (triBDE) congeners in the environment is a significant concern due to their potential for bioaccumulation and toxicity. The half-life of these compounds in soil and sediment is a key indicator of their environmental persistence. Research indicates that the degradation of triBDEs is generally a slow process, influenced by the specific congener and the environmental conditions.

One of the most studied triBDE congeners is 2,4,4'-tribromodiphenyl ether (BDE-28). Studies on the biodegradation kinetics of BDE-28 in soil have shown it to be highly persistent. In both aerobic and anaerobic soil conditions, BDE-28 exhibits a longer half-life compared to other brominated flame retardants such as tetrabromobisphenol A (TBBPA) and 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane (TBECH) nih.gov. While specific half-life values can vary significantly depending on the study conditions, the general consensus points towards a prolonged persistence in soil environments.

In sediment environments, the fate of triBDEs is similarly characterized by slow degradation. The debromination of higher brominated diphenyl ethers, such as decabromodiphenyl ether (BDE-209), can lead to the formation of lower brominated congeners, including triBDEs researchgate.net. This formation pathway can contribute to the continued presence of triBDEs in sediments over extended periods. The hydrophobic nature of these compounds causes them to partition strongly to sediment particles, which can further limit their bioavailability for microbial degradation and enhance their persistence researchgate.netresearchgate.net.

While precise, universally applicable half-life figures for this compound in soil and sediment are challenging to establish due to the variability in environmental matrices and conditions, the available data underscores their persistent nature. The table below summarizes findings on the relative persistence of a key this compound congener.

*Compared to TBBPA, TBECH, HxBrBz, and 246BrPh in the same study. nih.gov

Environmental Factors Influencing Degradation Rates and Persistence

The degradation and persistence of this compound congeners in soil and sediment are governed by a complex interplay of various environmental factors. These factors can significantly alter the transformation pathways and the ultimate fate of these compounds.

Photodegradation: Sunlight, particularly UV radiation, is a key factor in the degradation of tribromodiphenyl ethers. The rate of photodegradation is influenced by the light source and intensity mdpi.com. For instance, studies on the photodegradation of BDE-209 in soil suspensions, which can produce lower brominated congeners like triBDEs, have shown that mercury lamps (rich in UV) are more effective than xenon lamps (more similar to natural sunlight) in breaking down the molecule mdpi.com. The presence of soil particles can inhibit photodegradation due to a light-shielding effect mdpi.com.

pH: The pH of the soil or sediment can influence the rate of degradation. For the photodegradation of BDE-209, an increase in pH from 3.5 to 9.5 has been shown to increase the degradation rate mdpi.com. This is potentially due to the increased availability of hydroxide ions to neutralize protons generated during the reaction, thereby promoting the forward degradation reaction mdpi.com.

Organic Matter and Humic Substances: The presence of organic matter and humic acids in soil and sediment plays a dual role. On one hand, these substances can act as photosensitizers, potentially accelerating photodegradation. On the other hand, they can also act as light screens, inhibiting degradation by reducing the amount of light reaching the this compound molecules mdpi.com. Studies have shown that an increase in humic acid concentration can lead to a significant decrease in the photodegradation rate of PBDEs mdpi.com. Furthermore, the strong sorption of tribromodiphenyl ethers to soil and sediment organic matter can reduce their bioavailability to microorganisms, thereby hindering biodegradation and increasing their persistence nih.gov.

Microbial Activity: The microbial communities present in soil and sediment are crucial for the biodegradation of tribromodiphenyl ethers. The degradation can occur under both aerobic and anaerobic conditions, although the rates and pathways may differ nih.gov. The presence of specific microbial species capable of dehalogenation is a key determinant of the degradation potential of a given environment. For example, the reductive debromination of higher brominated PBDEs to triBDEs has been observed in soil slurry microcosms, indicating microbial involvement researchgate.net.

Presence of Other Chemicals: The presence of other chemicals, such as metal ions, can also affect degradation rates. For instance, ions like Fe³⁺ and Cu²⁺ can act as photo competitors, absorbing light and thereby inhibiting the photodegradation of PBDEs mdpi.com.

The following table summarizes the influence of key environmental factors on the degradation of this compound and related PBDEs.

Bioaccumulation and Trophic Transfer of Tribromodiphenyl Ether Congeners in Ecosystems

Bioaccumulation Potential in Aquatic Organisms

The bioaccumulation of TriBDEs in aquatic environments is a critical entry point for these contaminants into the food web. Organisms can absorb these compounds directly from the water or through their diet. mdpi.com Factors such as the organism's feeding habits, lipid content, and metabolic capability, along with the physicochemical properties of the specific TriBDE congener, influence the extent of accumulation. nih.govnih.gov

Various fish species exhibit the potential to accumulate TriBDEs from their environment. The uptake and retention are governed by the species' physiology and the congener's structure. Due to their lipophilicity, PBDE concentrations often show a positive correlation with the lipid content of fish tissues. nih.gov Studies have shown that lower-brominated congeners, such as 2,4,4'-tribromodiphenyl ether (BDE-28), are readily taken up by aquatic life. Research has indicated that the uptake efficiency for BDE-28 can be among the highest for PBDE congeners. researchgate.net

Concentrations of PBDEs, including TriBDEs, have been documented in numerous fish species globally. For instance, in a study of marine species from Bohai Bay, China, the sum of several major PBDE congeners, including BDE-28, was found to be significantly higher in fish compared to invertebrates. nih.gov Similarly, BDE-28 was among the congeners detected in various aquatic species from a shallow lake in the Yangtze River Delta. nih.gov Fish with benthic (bottom-dwelling) habits may exhibit higher levels of bioaccumulation, potentially due to exposure through contaminated sediments. mdpi.com

The retention of these compounds is linked to metabolic processes. Some research suggests that certain congeners, like BDE-28, which lack bromine atoms in the meta position, are not readily metabolized by some fish species, potentially leading to longer retention times. acs.org

Table 1: Reported Concentrations of PBDEs (including TriBDE) in Fish

| Location | Species | Tissue | ΣPBDE Concentration (ng/g lipid weight) | Key TriBDE Congener Detected |

|---|---|---|---|---|

| Bohai Bay, China | Various Fish | Not Specified | 2.9 - 767 | BDE-28 |

| Lake Chapala, Mexico | Cyprinus carpio | Whole Body | 1.06 - 6.07 (ng/g dry weight) | BDE-28 |

| Yangtze River Delta, China | Culter alburnus | Not Specified | up to 85.8 | BDE-28 |

Aquatic invertebrates, including mollusks and crustaceans, represent a crucial link in the transfer of TriBDEs from the abiotic environment to higher trophic levels. mdpi.com These organisms can accumulate PBDEs directly from contaminated water and sediment. For many benthic invertebrates, uptake from sediment is considered a primary exposure pathway. nih.gov

Studies have systematically detected PBDEs in various invertebrate species. In a freshwater ecosystem, the benthic amphipod Gammarus pulex was found to accumulate tri- to hepta-BDEs, with biota-to-sediment accumulation factors (BSAFs) being congener-specific and ranging from 0.5 to 2.6. nih.gov In marine environments, concentrations of 16 different PBDE congeners in invertebrates were measured in a range of 1.4 to 425 ng/g lipid weight. nih.gov In some food webs, certain invertebrates, like the amphipod Diporeia, have been identified as potential major dietary sources of PBDEs for fish. nih.gov

Table 2: Bioaccumulation Metrics for PBDEs in Aquatic Invertebrates

| Organism | PBDE Congeners | Metric | Value Range | Reference |

|---|---|---|---|---|

| Gammarus pulex (Amphipod) | Tri- to Hepta-BDEs | BSAF | 0.5 ± 0.3 - 2.6 ± 1.2 | nih.gov |

| Various Marine Invertebrates | 16 PBDE Congeners | Concentration | 1.4 - 425 ng/g lipid | nih.gov |

Trophic Transfer and Biomagnification in Food Webs

Once they have entered the base of the food web, TriBDEs can be transferred to successively higher trophic levels, a process known as trophic transfer. When the concentration of a contaminant increases with each step up the food web, it is termed biomagnification. cimi.org

The biomagnification potential of a chemical in a food web is quantified using the Trophic Magnification Factor (TMF). The TMF is derived from the slope of the regression between the log-transformed, lipid-normalized contaminant concentration and the trophic level of the organisms sampled. nih.gov A TMF value significantly greater than 1 is considered conclusive evidence that a substance biomagnifies. nih.govnih.gov

Studies of various aquatic food webs have demonstrated that many PBDE congeners biomagnify. In a freshwater food web in South China, TMFs for 18 PBDE congeners ranged from 0.26 to 4.47, with several congeners showing TMFs greater than one. nih.gov Research in a shallow lake food web also found that the TMF values for most measured PBDE congeners were significantly higher than 1. nih.gov The biomagnification potential is often linked to the chemical's properties; compounds that are moderately hydrophobic (log Kow 6–8) and are metabolized slowly tend to have the highest TMFs. usgs.govkarenkiddlab.com

When compared to other well-known POPs, the biomagnification behavior of PBDEs shows some differences. A direct comparison with polychlorinated biphenyls (PCBs) in a freshwater food web revealed that the TMFs for PBDEs were generally lower than those for PCBs with the same number of halogen atoms. nih.gov This suggests a comparatively lower, though still significant, biomagnification potential for PBDEs. nih.gov

Despite these differences, the TMFs for many PBDEs are well within the range observed for other legacy POPs that are known to biomagnify. researchgate.net For example, in a terrestrial food web, TMFs for a range of POPs, including PBDEs and PCBs, ranged from 1.2 to 15, indicating that the majority of these pollutants were biomagnifying. researchgate.net

The degree to which an organism accumulates TriBDEs is heavily influenced by its ability to metabolize and eliminate the compound. nih.govacs.org Metabolic capabilities can vary significantly between species, leading to species-specific vulnerabilities to bioaccumulation. nih.gov

Research on fish has revealed substantial differences in PBDE metabolism. For example, the rate of metabolite formation from PBDEs was found to be 10 to 100 times faster in common carp compared to rainbow trout and salmon. acs.org Carp also exhibited a preference for debrominating at the meta-position on the diphenyl ether structure, a pathway that differs from that observed in trout and salmon. acs.org Notably, some studies have shown that congeners without meta-substituted bromines, such as BDE-28, were not biotransformed in certain in vitro fish liver cell systems, which could lead to their persistence and accumulation in those species. nih.govacs.org

In general, fish appear to have a more developed capacity for PBDE metabolism compared to invertebrates, which can lead to different congener patterns between these groups. nih.gov These metabolic differences are critical determinants of the fate and bioaccumulation potential of TriBDEs and other PBDE congeners within aquatic food webs. researchgate.net

Bioaccumulation and Distribution in Terrestrial Ecosystems (e.g., Vegetation, Mammals)

The bioaccumulation of tribromodiphenyl ether (TriBDE) and other polybrominated diphenyl ethers (PBDEs) in terrestrial ecosystems is a significant concern due to their persistence and potential for trophic transfer. While specific data on TriBDE congeners in terrestrial vegetation is limited, the behavior of other PBDEs suggests that uptake from contaminated soil is a potential pathway. For instance, studies on decabromodiphenyl ether (BDE-209) have shown its presence in earthworms, which are crucial terrestrial invertebrates. In one study, the bioaccumulation factor for BDE-209 in earthworms was found to be influenced by the presence of other contaminants like lead nih.gov. The biodegradation of BDE-209 in earthworms resulted in the formation of lower brominated congeners, such as BDE-206 and BDE-208 nih.gov. This suggests that soil-dwelling organisms can accumulate and transform higher brominated PBDEs, potentially leading to the formation of more bioaccumulative and toxic congeners within the terrestrial food web.

In terrestrial mammals, PBDEs have been widely detected, indicating their ability to bioaccumulate in higher trophic levels. While specific quantitative data on TriBDE bioaccumulation in wild terrestrial mammals is not extensively detailed in the available research, the general principles of lipophilicity and persistence that govern PBDE bioaccumulation apply. These compounds accumulate in fatty tissues, and their concentrations can increase up the food chain. The presence of various PBDE congeners in the tissues of terrestrial wildlife highlights the widespread contamination of terrestrial environments and the potential for these compounds to be transferred to predators, including humans.

Table 1: Bioaccumulation of BDE-209 in Earthworms in the Presence of Lead (Pb)

| BDE-209 Concentration (mg/kg) | Pb Concentration (mg/kg) | Average Bioaccumulation Factor (BAF) |

| 10 or 100 | 0 (single exposure) | 0.44 |

| 10 or 100 | 250 | 0.53 |

This table illustrates the effect of lead on the bioaccumulation of BDE-209 in earthworms, showing an increased BAF in the presence of lead. nih.gov

Debromination in Biota and Formation of Bioaccumulative Congeners

The process of debromination, the removal of bromine atoms from the diphenyl ether structure, is a critical transformation pathway for PBDEs in biota. This process can lead to the formation of lower-brominated congeners that are often more persistent, bioaccumulative, and toxic than their parent compounds. While higher brominated PBDEs like decabromodiphenyl ether (BDE-209) have been considered less bioavailable due to their larger molecular size, their debromination in organisms can produce more hazardous substances, including TriBDEs.

Evidence for in vivo debromination of BDE-209 has been observed in various organisms. For example, studies in aquatic biota have shown that fish can metabolize BDE-209 to form a range of lower-brominated congeners nih.govnih.gov. Sunfish, creek chub, and crayfish collected from a wastewater-receiving stream contained Tri- through deca-PBDEs, including congeners not present in the commercial BDE-209 mixture, suggesting metabolic debromination nih.gov. Laboratory studies with fish have further confirmed that BDE-209 can be debrominated to form various congeners, including hexa-, hepta-, octa-, and nona-BDEs researchgate.net.

This metabolic process is not limited to aquatic life. In vivo debromination of BDE-209 has also been demonstrated in mammals researchgate.net. The formation of these lower-brominated congeners is significant because they tend to have a higher potential for bioaccumulation. For instance, some studies have observed that certain hexa-BDEs are major metabolites of BDE-209 in fish pops.int. The concern is that the environmental presence of highly brominated PBDEs can act as a source for the in-organism formation of more dangerous, lower-brominated congeners.

The debromination pathways can be complex and species-specific. For example, in juvenile fathead minnows exposed to BDE-209, a range of lower PBDE congeners from penta-BDE to octa-BDEs were formed nih.gov. The reductive debromination appeared to be dominated by the removal of bromine atoms from meta- and para-positions nih.gov. The formation of more bioaccumulative congeners through debromination highlights the need to consider the transformation products of PBDEs when assessing their environmental risk.

Table 2: Examples of BDE-209 Debromination Products in Biota

| Organism | BDE-209 Metabolites Detected |

| Sunfish, Creek Chub, Crayfish | Tri- through Deca-PBDEs (including BDE-179, -184, -188, -201, -202) nih.gov |

| Juvenile Fathead Minnows | Penta-BDE-101 to Octa-BDEs nih.gov |

| Carp | Hexa-BDEs as main metabolites of octa- and deca-BDEs pops.int |

This table provides examples of lower-brominated PBDE congeners that are formed from the debromination of BDE-209 in different organisms.

Ecotoxicological Implications and Environmental Risk Assessment of Tribromodiphenyl Ether Congeners

General Ecotoxicity in Aquatic and Terrestrial Wildlife

The ecotoxicity of tribromodiphenyl ethers and other lower-brominated PBDEs is a significant concern due to their persistence, bioaccumulation, and potential for biomagnification in food webs. These compounds are released into the environment through various pathways, including industrial emissions, leaching from consumer products, and disposal of electronic waste. Once in the environment, their hydrophobic nature facilitates their partitioning into sediments and biota.

In aquatic environments, lower-brominated PBDEs have been detected in various organisms, from invertebrates to fish and marine mammals. Studies have shown that congeners such as 2,2',4-tribromodiphenyl ether (BDE-17) and 2,4,4'-tribromodiphenyl ether (BDE-28) can be taken up by organisms like the freshwater amphipod Gammarus pulex. Research indicates that the uptake rates of these lower-brominated congeners can be higher than those of more heavily brominated ones. For instance, in Gammarus pulex, the uptake of BDE-28 was observed to be among the highest of the tested congeners vliz.be.

The toxicity of these compounds can manifest in various ways. For example, while specific studies on tribromodiphenyl ether are scarce, research on the closely related BDE-47 has demonstrated a range of toxic effects in marine organisms, including impaired motility, developmental issues, and liver toxicity mdpi.com. Given the structural similarities, it is plausible that tribromodiphenyl ethers could elicit similar adverse outcomes.

Table 1: Documented Ecotoxicological Effects of Lower-Brominated PBDEs in Wildlife

| Organism | PBDE Congener(s) | Observed Effects |

|---|---|---|

| Gammarus pulex (amphipod) | BDE-28 | High uptake rate, indicating potential for bioaccumulation vliz.be. |

| Marine Rotifers | BDE-47 | Higher toxicity compared to higher-brominated congeners mdpi.com. |

| Fish (various) | General PBDEs | Bioaccumulation in liver and muscle tissues nih.gov. |

| Gray Seal Pups | BDE-47 | Correlation between blubber concentration and first-year survival rate mdpi.com. |

The environmental risk assessment of these compounds is complex. It involves evaluating their environmental concentrations, bioavailability, and the sensitivity of different species. The risk quotient, which compares the predicted environmental concentration to the predicted no-effect concentration, is often used. For some lower-brominated PBDEs like BDE-47, the risk quotient in certain surface waters has been determined to be low, suggesting a lower immediate ecological risk in those specific environments nih.gov. However, the potential for long-term effects and impacts on sensitive species or ecosystems with higher contamination levels cannot be disregarded.

Mechanisms of Endocrine System Disruption in Aquatic Organisms and Wildlife

A primary concern regarding lower-brominated PBDEs, including by extension tribromodiphenyl ethers, is their potential to act as endocrine-disrupting chemicals (EDCs). EDCs are substances that can interfere with the body's endocrine system and produce adverse developmental, reproductive, neurological, and immune effects. The endocrine system is a complex network of glands and hormones that regulate many of the body's functions.

The mechanisms by which PBDEs disrupt endocrine function are multifaceted and can involve interactions with various hormonal pathways. One of the most studied mechanisms is their interference with thyroid hormone signaling. Thyroid hormones are crucial for normal growth, development, and metabolism in vertebrates. The chemical structure of some hydroxylated metabolites of PBDEs is similar to that of the thyroid hormone thyroxine (T4), allowing them to bind to thyroid hormone receptors and transport proteins. This can lead to disruptions in thyroid hormone homeostasis.

In fish, exposure to PBDEs has been shown to alter thyroid hormone levels. While direct evidence for this compound is limited, studies on other lower-brominated congeners provide insight. For instance, exposure to certain PBDEs can affect the expression of genes involved in the hypothalamic-pituitary-thyroid (HPT) axis, which regulates thyroid hormone production.

Another mechanism of endocrine disruption by PBDEs is their potential to interfere with steroid hormone pathways, including estrogens and androgens. These hormones are critical for reproductive development and function. Some PBDEs and their metabolites have been shown to exhibit estrogenic or anti-estrogenic activity, as well as anti-androgenic activity. This can lead to reproductive impairments in exposed wildlife.

Table 2: Potential Mechanisms of Endocrine Disruption by Lower-Brominated PBDEs

| Endocrine Pathway | Mechanism of Disruption | Potential Effects in Wildlife |

|---|

The implications of endocrine disruption for wildlife populations can be severe, potentially leading to reduced reproductive success and population declines. The subtle nature of these effects, which may not cause immediate mortality but can have long-term consequences, makes them a particularly insidious threat.

Advanced Analytical Methodologies for Detection and Quantification of Tribromodiphenyl Ether Congeners in Environmental Samples

Sample Preparation Techniques for Diverse Environmental Matrices

Effective sample preparation is a critical preliminary step to remove interfering substances and concentrate the TriBDE congeners prior to instrumental analysis. researchgate.net The choice of technique is dictated by the specific characteristics of the environmental matrix, such as soil, sediment, water, or dust. cdc.gov

Extraction Methods (e.g., Soxhlet Extraction, Liquid-Liquid Extraction, Solid Phase Extraction)

The initial step in sample preparation is the extraction of TriBDEs from the solid or liquid matrix. Several established and modern techniques are employed for this purpose.

Soxhlet Extraction: This is a traditional and widely used method for extracting organic compounds from solid materials. chromatographyonline.com It involves continuously washing the sample with a distilled solvent (such as a hexane (B92381)/acetone (B3395972) mixture) over an extended period (e.g., 22-24 hours). cdc.govnih.gov While robust and effective, Soxhlet extraction is time-consuming and requires large volumes of organic solvents. nih.govlcms.cz It is often considered a benchmark against which newer methods are compared. chromatographyonline.comresearchgate.net

Liquid-Liquid Extraction (LLE): LLE is used to separate compounds based on their relative solubilities in two different immiscible liquids. phenomenex.comlcms.cz For aqueous samples like river and seawater, TriBDEs are extracted into a water-immiscible organic solvent. cdc.gov This technique is fundamental for isolating analytes from a liquid matrix. lcms.cz

Solid Phase Extraction (SPE): SPE is a technique where compounds in a liquid sample are separated by their affinity for a solid sorbent. lcms.cz It is a versatile method used for water samples and for the cleanup of sample extracts. cdc.govagilent.com The process involves passing the liquid sample through a cartridge containing a solid adsorbent, which retains the TriBDEs. The analytes are then eluted using a small volume of an appropriate solvent. lcms.cz SPE is advantageous due to its reduced solvent consumption and potential for automation compared to traditional LLE. eurofins.com

Modern variations like Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), use elevated temperatures and pressures to enhance extraction efficiency, significantly reducing extraction time and solvent usage compared to Soxhlet. lcms.czresearchgate.net Another technique, Matrix Solid Phase Dispersion (MSPD), has been optimized for complex biological tissues and has shown extraction efficiency comparable to the Soxhlet method but with substantially reduced time and solvent consumption. nih.gov

| Extraction Method | Typical Matrix | Advantages | Disadvantages |

|---|---|---|---|

| Soxhlet Extraction | Soil, Sediment, Dust | Robust, well-established, effective | Time-consuming, high solvent consumption |

| Liquid-Liquid Extraction (LLE) | Water | Simple, effective for liquid samples | Can be labor-intensive, may form emulsions |

| Solid Phase Extraction (SPE) | Water, Sample Extracts | Reduced solvent use, high selectivity, automation potential | Can be affected by matrix components clogging the sorbent |

| Pressurized Liquid Extraction (PLE/ASE) | Soil, Sediment, Tissue | Fast, low solvent use, automated | Requires specialized equipment |

Purification and Clean-up Procedures (e.g., Basic Alumina (B75360), Acidic/Deactivated Silica (B1680970) Columns)

Following extraction, the resulting extract contains the target TriBDEs along with co-extracted interfering compounds such as lipids and humic acids. cdc.gov A cleanup step is essential to remove these interferences, which can otherwise negatively impact the instrumental analysis. researchgate.net

Column chromatography is a widely used cleanup technique. cdc.gov The extract is passed through one or more columns packed with adsorbents like:

Silica Gel: Multi-layer silica gel columns, often treated with sulfuric acid, are effective for removing lipids and other organic interferences. researchgate.netnih.gov

Alumina: Activated alumina can be used in conjunction with silica gel to fractionate the sample and remove polar compounds. nih.gov

Florisil: This is another common adsorbent used for cleaning up environmental extracts containing persistent organic pollutants. cdc.govagilent.com

These adsorbents separate the TriBDEs from interfering substances based on polarity. For instance, a method developed for sediment samples used a multi-layer silica gel column, followed by alumina/silica gel columns, and a final purification on a Florisil column. nih.gov The choice and combination of adsorbents are tailored to the specific matrix and the interferences present.

Chromatographic and Spectrometric Analysis Techniques

The identification and quantification of TriBDE congeners are most often accomplished by gas chromatography (GC) coupled with mass spectrometry (MS). cdc.govnih.gov

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)

GC/MS is the primary analytical technique for the congener-specific analysis of polybrominated diphenyl ethers (PBDEs), including TriBDEs. cdc.gov The gas chromatograph separates the individual TriBDE congeners based on their boiling points and interaction with a capillary column. waters.com The separated congeners then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, allowing for both identification and quantification. labrulez.com

Different ionization techniques can be employed. Electron Capture Negative Ionization (ECNI) is particularly sensitive for compounds with four or more bromine atoms. cdc.gov However, electron ionization (EI) coupled with triple quadrupole mass spectrometry (MS/MS) offers enhanced selectivity, which is beneficial for complex samples. agilent.com This technique, known as GC-MS/MS, monitors specific fragmentation patterns for each congener, reducing background interference and improving accuracy. waters.comosti.gov

High-Resolution Mass Spectrometry (e.g., Orbitrap MS, LTQ-Orbitrap MS) for Enhanced Sensitivity and Specificity

For ultra-trace analysis, high-resolution mass spectrometry (HRMS) offers significant advantages in sensitivity and specificity. thermofisher.com Instruments like the Orbitrap GC-MS can provide high mass accuracy, which is critical for the correct identification of compounds in complex environmental samples. thermofisher.com

The high resolving power of Orbitrap technology allows for the confident identification of TriBDE congeners by measuring their exact mass with a high degree of accuracy (e.g., <2 ppm). thermofisher.com This capability helps to distinguish the target analytes from matrix interferences that may have the same nominal mass. The use of targeted selected ion monitoring (t-SIM) on these systems allows for the detection of TriBDEs at very low concentrations (pg on-column). thermofisher.com

| Technique | Ionization Mode | Key Advantage | Typical Detection Limit Range |

|---|---|---|---|

| GC-MS | ECNI | High sensitivity for polybrominated compounds | 1.5 pg to 24.3 pg rsc.org |

| GC-MS/MS (QqQ) | EI | High selectivity, reduces matrix interference | 0.12 pg to 7.1 pg nih.gov |

| GC-HRMS (Orbitrap) | EI | High mass accuracy and sensitivity | Detects 1.0 ng/mL standards (lowest level tested) thermofisher.com |

Challenges in Analytical Quantification (e.g., Compound Degradation, Matrix Interferences, Chromatographic Separation of Isomers)

Despite the advanced instrumentation, the analytical quantification of TriBDEs is subject to several challenges.

Compound Degradation: Higher brominated PBDEs can be susceptible to thermal degradation in the high-temperature environment of the GC injector port. nih.gov This can lead to the formation of less-brominated congeners and an underestimation of the original compound's concentration.

Matrix Interferences: Environmental samples are inherently complex. chromatographyonline.com Co-extracted substances from the sample matrix can interfere with the detection of the target analytes, potentially causing signal suppression or enhancement, which leads to inaccurate quantification. arborassays.comfreshdesk.com This is a significant issue in complex matrices like soil, waste, and biological tissues. eurofins.com

Chromatographic Separation of Isomers: There are 209 possible PBDE congeners, many of which are isomers (compounds with the same chemical formula but different structures). thermofisher.com These isomers often have very similar physical and chemical properties, making their separation by gas chromatography difficult. biocompare.com For example, the co-elution of critical isomer pairs can lead to misidentification and quantification errors if the mass spectrometer cannot resolve them. thermofisher.comthermofisher.com

Overcoming these challenges requires careful method optimization, including the use of appropriate cleanup procedures, optimized GC temperature programs, and highly selective mass spectrometry techniques. nih.govarborassays.com

Application of Certified Reference Materials and Standard Solutions for Accuracy and Precision

The accuracy and precision of analytical methodologies for the detection and quantification of tribromodiphenyl ether congeners, such as 2,4,4'-tribromodiphenyl ether (BDE-28), in environmental samples are critically dependent on the proper use of Certified Reference Materials (CRMs) and standard solutions. These materials are indispensable tools for method validation, calibration, and ongoing quality control, ensuring that the data generated are reliable, comparable, and traceable to international standards.

Certified Reference Materials are homogeneous and stable materials with one or more certified property values, produced by a technically valid procedure, and accompanied by a certificate. iaea.orgiaea.orgscribd.com They are designed to be as similar as possible to the actual environmental samples being analyzed, such as sediment, fish tissue, or dust. The use of matrix-matched CRMs allows laboratories to assess the entire analytical procedure, including extraction, cleanup, and instrumental analysis, thereby providing a robust measure of method performance. The production and certification of these materials generally follow stringent international guidelines, such as ISO 17034 and ISO Guide 35, ensuring their quality and reliability. iaea.orgscribd.comiaea.org

Several organizations produce and distribute CRMs for polybrominated diphenyl ethers (PBDEs), including this compound congeners. These include the National Institute of Standards and Technology (NIST) in the United States, the Joint Research Centre (JRC) of the European Commission, and the International Atomic Energy Agency (IAEA). These CRMs undergo rigorous characterization, often through interlaboratory comparison studies involving expert laboratories, to establish the certified values and their associated uncertainties. iaea.orgscribd.com

For instance, the IAEA offers a fish homogenate sample, IAEA-435A, which has a certified mass fraction for BDE-28. iaea.orgiaea.org Similarly, the JRC has developed ERM-CC537a, a freshwater sediment CRM with a certified value for BDE-28. scribd.comeuropa.eusigmaaldrich.com These materials enable laboratories to verify the accuracy of their measurements and demonstrate their competence in analyzing PBDEs in relevant environmental matrices.

The following interactive table provides details on some available Certified Reference Materials containing this compound (BDE-28).

In addition to CRMs, standard solutions of individual this compound congeners and mixtures of various PBDEs are commercially available from suppliers such as AccuStandard and Sigma-Aldrich. sigmaaldrich.comsigmaaldrich.comaccustandard.comaccustandard.com These solutions are typically prepared in high-purity solvents like isooctane and are available in various concentrations. They serve several critical functions in the analytical workflow:

Instrument Calibration: Standard solutions are used to create calibration curves to determine the relationship between the instrument response and the concentration of the analyte. This is a fundamental step for accurate quantification.

Method Development and Validation: They are used to optimize analytical methods, for example, by determining the retention time of BDE-28 in a chromatographic system and assessing parameters such as linearity, limit of detection (LOD), and limit of quantification (LOQ).

Quality Control: Standard solutions are regularly analyzed alongside environmental samples as quality control checks to monitor instrument performance and ensure the ongoing validity of the calibration.

The following interactive table details examples of commercially available standard solutions for this compound.

To further enhance accuracy, especially in complex matrices, isotopically labeled internal standards are often employed. For the analysis of BDE-28, a ¹³C-labeled analog can be used. This internal standard is added to the sample at the beginning of the analytical process and behaves similarly to the native BDE-28 throughout the extraction and cleanup steps. By measuring the ratio of the native analyte to its labeled counterpart, analytical chemists can correct for losses that may occur during sample preparation, leading to more accurate and precise quantification.

The use of CRMs and standard solutions is a cornerstone of quality assurance and quality control in the analysis of this compound. By incorporating these materials into their analytical schemes, laboratories can ensure the reliability and comparability of their data, which is essential for environmental monitoring and regulatory compliance.

Remediation Strategies and Technologies for Tribromodiphenyl Ether Contamination

Chemical Remediation Approaches for Debromination

Chemical remediation focuses on the cleavage of carbon-bromine (C-Br) bonds, a process known as debromination, which is the critical step in reducing the toxicity of PBDEs.

Reductive debromination has emerged as a promising strategy for treating PBDE contamination. acs.org This process involves the transfer of electrons to the PBDE molecule, leading to the removal of bromine atoms.

Zero-Valent Metal Reduction: Zero-valent iron (ZVI) is a strong reducing agent that has been extensively studied for the degradation of various organic contaminants, including PBDEs. acs.orgnih.gov The use of nanoscale ZVI (nZVI) is particularly effective due to its large specific surface area, which enhances reaction rates compared to micro-scale iron particles. nih.gov Studies have shown that nZVI can effectively debrominate PBDEs in a stepwise reaction, progressively removing bromine atoms to form lower brominated compounds and ultimately the fully debrominated diphenyl ether. nih.govstanford.edu For instance, research on 2,3,4-tribromodiphenyl ether (BDE 21) demonstrated that nZVI treatment leads to the formation of various di- and mono-brominated diphenyl ethers. nih.gov The reaction rate generally decreases as the number of bromine atoms decreases. acs.org

The effectiveness of ZVI can be further enhanced by creating bimetallic systems. The addition of a catalyst like palladium (Pd) to nZVI (nZVI/Pd) has been shown to promote debromination kinetics and can alter the preferential position of bromine removal, potentially reducing the formation of by-products with high estrogenic potencies. researchgate.netstanford.edu

Catalytic Hydrogenation: This technique uses a catalyst to facilitate the reaction of hydrogen with the contaminant. A notable example is the use of copper-titanium dioxide (Cu/TiO2) nanocomposites as a noble-metal-free catalyst for the catalytic transfer hydrogenation of tetrabromodiphenyl ether (BDE-47). nih.gov Using hydrazine hydrate as a hydrogen donor (reducing agent), this system achieved extremely rapid and deep debromination under mild conditions. nih.gov Research demonstrated a 100% degradation removal and 87.7% debromination efficiency within just 3 seconds for BDE-47. nih.gov The proposed mechanism involves the transfer of electrons from the hydrazine hydrate to the metallic copper, which then interacts with the adsorbed PBDE, facilitating debromination through hydrogen donation. nih.gov

Table 1: Performance of Reductive Debromination Technologies

| Technology | Target Compound | Catalyst/Reagent | Key Findings | Reference |

|---|---|---|---|---|

| Zero-Valent Metal Reduction | 2,3,4-tribromodiphenyl ether (BDE 21) | Nanoscale Zero-Valent Iron (nZVI) | Effective stepwise debromination to lower brominated congeners and diphenyl ether. | nih.gov |

| Bimetallic Reduction | Environmentally-abundant PBDEs | Palladized nZVI (nZVI/Pd) | Promoted kinetics and more complete debromination to diphenyl ether compared to nZVI alone. | stanford.edu |

Photoremediation utilizes light to initiate the degradation of contaminants. Photodegradation, particularly through photocatalysis, has been identified as an important pathway for eliminating PBDEs from the environment. nih.gov